Acarbose

Catalog No.
S516883
CAS No.
56180-94-0
M.F
C25H43NO18
M. Wt
645.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acarbose

CAS Number

56180-94-0

Product Name

Acarbose

IUPAC Name

5-[5-[3,4-dihydroxy-6-methyl-5-[[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,4-triol

Molecular Formula

C25H43NO18

Molecular Weight

645.6 g/mol

InChI

InChI=1S/C25H43NO18/c1-6-11(26-8-2-7(3-27)12(30)15(33)13(8)31)14(32)19(37)24(40-6)43-22-10(5-29)42-25(20(38)17(22)35)44-21-9(4-28)41-23(39)18(36)16(21)34/h2,6,8-39H,3-5H2,1H3

InChI Key

XUFXOAAUWZOOIT-UHFFFAOYSA-N

SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)NC4C=C(C(C(C4O)O)O)CO

Solubility

1.48e+02 g/L

Synonyms

Acarbose, Bay g 5421, Glucobay, Glucor, Glumida, Prandase, Precose

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)NC4C=C(C(C(C4O)O)O)CO

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)O)O)CO)CO)O)O)N[C@H]4C=C([C@@H]([C@@H]([C@H]4O)O)O)CO

Description

The exact mass of the compound Acarbose is 645.248 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 1.0x10+6 mg/l /miscible/ at 25 °c (est)1.48e+02 g/l. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758915. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Polysaccharides - Oligosaccharides - Trisaccharides. It belongs to the ontological category of tetrasaccharide derivative in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Acarbose in Type-II Diabetes Treatment

Specific Scientific Field: Endocrinology and Metabolism

Comprehensive and Detailed Summary of the Application: Acarbose is widely used in the treatment of type-II diabetes . It is a complex disaccharide with cyclohexanol, amino sugar, and two molecules of dextrose in its structure . It inhibits glycosidase in the intestines, slowing down the decomposition of starch and disaccharides into glucose, and delaying the digestion of ingested carbohydrates .

Detailed Description of the Methods of Application or Experimental Procedures: Acarbose is administered orally. It has stronger inhibitory activities on intestinal sucrase, maltase, dextrinase, and glucoamylase compared to its weak inhibitory effects on α-amylase .

Thorough Summary of the Results or Outcomes Obtained: The use of Acarbose results in a smaller increase in blood glucose concentration after meals, and the side effects are also small . It is widely used in type-II diabetes medication .

Acarbose in Microbial Fermentation

Specific Scientific Field: Microbiology and Biotechnology

Comprehensive and Detailed Summary of the Application: Acarbose is produced industrially through microbial fermentation, specifically using the strain Actinoplanes sp. SE50/110 .

Detailed Description of the Methods of Application or Experimental Procedures: In the industrial production of Acarbose, genetic engineering and fed-batch fermentation strategies are used . Transcriptome sequencing is applied to uncover more gene targets and rational genetic engineering is performed to increase Acarbose production .

Thorough Summary of the Results or Outcomes Obtained: Through genetic engineering based on transcriptome analysis and fed-batch culture strategy, the yield of Acarbose in the engineered strain increased by 58% compared to the parent strain, reaching 8.04 g/L .

Acarbose in Gut Microbiota Regulation

Specific Scientific Field: Microbiology and Gastroenterology

Comprehensive and Detailed Summary of the Application: Acarbose interacts with the gut flora, which plays a significant role in human health . It can be utilized to improve the efficacy and patient experience by measuring and regulating intestinal flora to achieve precise medicine intake .

Detailed Description of the Methods of Application or Experimental Procedures: Acarbose is administered orally and it interacts with the gut flora. The interactions between acarbose and intestinal flora are studied using various experimental methods .

Thorough Summary of the Results or Outcomes Obtained: Acarbose is able to be employed for treating and preventing more diseases by targeting the gut flora . It has been found to have significant interactions with the gut flora, which could potentially open up new uses .

Acarbose in Treating Various Diseases

Specific Scientific Field: Pharmacology and Therapeutics

Comprehensive and Detailed Summary of the Application: In addition to diabetes, acarbose plays a significant role in treating polycystic ovary syndrome, hypertensive heart disease, cardiovascular disease, ulcerative colitis , and it may also prolong human life expectancy .

Detailed Description of the Methods of Application or Experimental Procedures: Acarbose is administered orally for these treatments. It acts as an α-glucosidase inhibitor, decelerating the hydrolysis of starch and polysaccharides, delaying the generation of glucose to control the level of blood sugar after meals .

Thorough Summary of the Results or Outcomes Obtained: The therapeutic effects of acarbose are related to the intestinal flora . Many experiments have proven that acarbose has a wide range of therapeutic applications beyond diabetes treatment .

Acarbose in Inflammatory Cytokines Reduction

Specific Scientific Field: Immunology and Endocrinology

Comprehensive and Detailed Summary of the Application: Acarbose has been found to have a lowering effect on Tumor Necrosis Factor-alpha (TNF-α), an inflammatory cytokine . This suggests that Acarbose could be used in the treatment of conditions characterized by elevated levels of inflammatory cytokines .

Detailed Description of the Methods of Application or Experimental Procedures: Acarbose is administered orally. Its effect on inflammatory cytokines is studied through clinical trials and laboratory tests .

Thorough Summary of the Results or Outcomes Obtained: A meta-analysis revealed that 100mg/d of Acarbose is effective in decreasing C-reactive protein (CRP) levels, and has a prominent effect on lowering TNF-α .

Acarbose in Prolonging Human Life Expectancy

Specific Scientific Field: Gerontology and Endocrinology

Comprehensive and Detailed Summary of the Application: In addition to its role in treating various diseases, Acarbose has been suggested to have a role in prolonging human life expectancy .

Detailed Description of the Methods of Application or Experimental Procedures: Acarbose is administered orally. Its potential role in prolonging life expectancy is studied through epidemiological studies and clinical trials .

Thorough Summary of the Results or Outcomes Obtained: While the exact mechanisms are still under investigation, it is hypothesized that Acarbose’s effects on blood glucose control and gut microbiota may contribute to increased life expectancy .

Acarbose is a complex oligosaccharide that functions primarily as an inhibitor of carbohydrate-digesting enzymes, specifically alpha-glucosidase and pancreatic alpha-amylase. This compound is synthesized by soil bacteria, particularly from the genus Actinoplanes, and is utilized in the management of type 2 diabetes mellitus by delaying carbohydrate absorption in the intestines, which subsequently reduces postprandial blood glucose levels. Structurally, acarbose is characterized as a modified tetrasaccharide with a unique arrangement that allows it to mimic natural substrates, thereby effectively competing with them for enzyme binding sites .

As mentioned earlier, Acarbose functions by inhibiting alpha-glucosidase enzymes in the small intestine. This enzyme inhibition delays the breakdown of carbohydrates, leading to a gradual rise in blood sugar levels after meals []. This regulated blood sugar control is crucial for managing type 2 diabetes.

Acarbose is generally well-tolerated, but the most common side effects are gastrointestinal related, including flatulence, bloating, and diarrhea []. These side effects typically subside with continued use or by adjusting the dosage. Acarbose does not exhibit significant toxicity or flammability.

Acarbose acts through competitive inhibition of alpha-glucosidase and pancreatic alpha-amylase. The mechanism involves acarbose mimicking the transition state of oligosaccharides, effectively locking up these enzymes and preventing them from hydrolyzing carbohydrates into absorbable monosaccharides. This inhibition leads to decreased glucose absorption in the gastrointestinal tract, which is beneficial for controlling blood sugar levels in diabetic patients .

The compound can undergo degradation by gut microbiota, particularly by specific bacterial enzymes that can hydrolyze acarbose into acarviosin and glucose. This metabolic process highlights the dynamic interactions between acarbose and intestinal microbiota .

The biosynthesis of acarbose involves several enzymatic steps starting from valienamine, a precursor derived from the pentose phosphate pathway. Key enzymes involved include glycosyltransferases and pseudoglycosyltransferases that facilitate the assembly of acarbose from simpler sugar units. Recent studies have elucidated the complete biosynthetic pathway, identifying multiple enzymes crucial for its synthesis .

In laboratory settings, synthetic methods have been developed that utilize various organic solvents and catalysts to produce acarbose from its precursors. For example, condensation reactions in dichloromethane with specific acid catalysts have been employed to synthesize acarbose analogs .

Acarbose is primarily used in clinical settings for managing type 2 diabetes mellitus. Its ability to inhibit carbohydrate digestion makes it a valuable tool for controlling blood sugar levels post-meal. Additionally, it has been investigated for potential applications in managing conditions like hyperlipidemia and polycystic ovary syndrome due to its effects on lipid metabolism .

Recent research also suggests that acarbose may be beneficial in modifying gut microbiota composition, which could have implications for broader metabolic health beyond glycemic control .

Acarbose has been shown to interact with various medications, including digoxin and valproic acid, potentially decreasing their bioavailability when co-administered. Furthermore, when used alongside other hypoglycemic agents, there is an increased risk of hypoglycemia due to its synergistic effects on lowering blood glucose levels .

Studies also indicate that digestive enzymes can reduce the effectiveness of acarbose by breaking it down before it can exert its inhibitory effects on alpha-glucosidases .

Several compounds share structural or functional similarities with acarbose:

CompoundStructure TypeMechanism of ActionUnique Features
MiglitolSugar alcoholInhibits intestinal alpha-glucosidaseMore potent than acarbose but similar side effects
VogliboseDeoxynojirimycin analogInhibits alpha-glucosidaseUsed primarily in Japan; fewer gastrointestinal side effects
DextroseSimple sugarProvides quick energy; not an inhibitorCommonly used as a carbohydrate source
MetforminBiguanideDecreases hepatic glucose productionDifferent mechanism; often used alongside acarbose

Acarbose's uniqueness lies in its specific structural features that allow it to effectively mimic oligosaccharides while also being a reversible inhibitor of multiple carbohydrate-digesting enzymes. This dual action differentiates it from other compounds like miglitol and voglibose, which may target similar pathways but differ in their chemical structures and specific enzyme interactions .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

Color/Form

Amorphous powder
White to off-white powde

XLogP3

-8.5

Hydrogen Bond Acceptor Count

19

Hydrogen Bond Donor Count

14

Exact Mass

645.24801352 g/mol

Monoisotopic Mass

645.24801352 g/mol

Heavy Atom Count

44

LogP

log Kow = -8.08 (est)
-6.8

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

T58MSI464G

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

Drug Indication

Acarbose is indicated as an adjunct to diet and exercise to improve glycemic control in adults with type 2 diabetes mellitus.
FDA Label

Livertox Summary

Acarbose is an alpha glucosidase inhibitor which decreases intestinal absorption of carbohydrates and is used as an adjunctive therapy in the management of type 2 diabetes. Acarbose has been linked to rare instances of clinically apparent acute liver injury.

Drug Classes

Antidiabetic Agents

Therapeutic Uses

Enzyme Inhibitors; Hypoglycemic Agents
Acarbose tablets are indicated as an adjunct to diet and exercise to improve glycemic control in adults with type 2 diabetes mellitus./Included in US product label/
THERAPEUTIC CATEGORY: Antidiabetic

Pharmacology

Acarbose is a pseudotetrasaccharide and inhibitor of alpha-glucosidase and pancreatic alpha-amylase with antihyperglycemic activity. Acarbose binds to and inhibits alpha-glucosidase, an enteric enzyme found in the brush border of the small intestines that hydrolyzes oligosaccharides and disaccharides into glucose and other monosaccharides. This prevents the breakdown of larger carbohydrates into glucose and decreases the rise in postprandial blood glucose levels. In addition, acarbose inhibits pancreatic alpha-amylase which hydrolyzes complex starches to oligosaccharides in the small intestines.

MeSH Pharmacological Classification

Glycoside Hydrolase Inhibitors

ATC Code

A - Alimentary tract and metabolism
A10 - Drugs used in diabetes
A10B - Blood glucose lowering drugs, excl. insulins
A10BF - Alpha glucosidase inhibitors
A10BF01 - Acarbose

Mechanism of Action

Alpha-glucosidase enzymes are located in the brush-border of the intestinal mucosa and serve to metabolize oligo-, tri-, and disaccharides (e.g. sucrose) into smaller monosaccharides (e.g. glucose, fructose) which are more readily absorbed. These work in conjunction with pancreatic alpha-amylase, an enzyme found in the intestinal lumen that hydrolyzes complex starches to oligosaccharides. Acarbose is a complex oligosaccharide that competitively and reversibly inhibits both pancreatic alpha-amylase and membrane-bound alpha-glucosidases - of the alpha-glucosidases, inhibitory potency appears to follow a rank order of glucoamylase > sucrase > maltase > isomaltase. By preventing the metabolism and subsequent absorption of dietary carbohydrates, acarbose reduces postprandial blood glucose and insulin levels.
In contrast to sulfonylureas, acarbose does not enhance insulin secretion. The antihyperglycemic action of acarbose results from a competitive, reversible inhibition of pancreatic alpha-amylase and membrane-bound intestinal alpha-glucoside hydrolase enzymes. Pancreatic alpha-amylase hydrolyzes complex starches to oligosaccharides in the lumen of the small intestine, while the membrane-bound intestinal alpha-glucosidases hydrolyze oligosaccharides, trisaccharides, and disaccharides to glucose and other monosaccharides in the brush border of the small intestine. In diabetic patients, this enzyme inhibition results in a delayed glucose absorption and a lowering of postprandial hyperglycemia. Because its mechanism of action is different, the effect of acarbose to enhance glycemic control is additive to that of sulfonylureas, insulin or metformin when used in combination. In addition, acarbose diminishes the insulinotropic and weight-increasing effects of sulfonylureas. Acarbose has no inhibitory activity against lactase and consequently would not be expected to induce lactose intolerance.
Acarbose represents a pharmacological approach to achieving the metabolic benefits of a slower carbohydrate absorption in diabetes, by acting as a potent, competitive inhibitor of intestinal alpha-glucosidases. Acarbose molecules attach to the carbohydrate binding sites of alpha-glucosidases, with an affinity constant that is much higher than that of the normal substrate. Because of the reversible nature of the inhibitor-enzyme interaction, the conversion of oligosaccharides to monosaccharides is only delayed rather than completely blocked. Acarbose has the structural features of a tetrasaccharide and does not cross the enterocytes after ingestion. Thus, its pharmacokinetic properties are well suited to the pharmacological action directed exclusively towards the intestinal glucosidases. ...
The aim of the present study was to reveal the possible involvement of thyroid hormones in the antihyperglycaemic and antiperoxidative effects of acarbose. The effects of acarbose on changes in serum concentration of thyroid hormones, insulin and glucose in dexamethasone-induced type 2 diabetic mice were investigated. Simultaneously, changes in lipid peroxidation (LPO), reduced glutathione (GSH) content and the activity of associated endogenous anti-oxidant enzymes, such as superoxide dismuatase (SOD) and catalase (CAT), were investigated in renal and cardiac tissues, which are commonly affected in diabetes mellitus. Although administration of dexamethasone (1.0 mg/kg, i.m., for 22 days) caused hyperglycaemia with a parallel increase in serum insulin and tissue LPO, it decreased thyroid hormone concentrations and the activity of SOD and CAT. When dexamethasone-induced hyperglycemic mice were treated with acarbose (10 mg/kg per day, p.o., for 15 days), levels of thyroid hormones were increased and most of the abnormalities, including serum insulin and glucose levels, tissue LPO, SOD and CAT activity and GSH content, were reversed. These findings suggest the involvement of thyroid hormones in the mode of action of acarbose in amelioration of type 2 diabetes mellitus.

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
Glycosidases [EC:3.2.1.-]
AMY [HSA:279 280] [KO:K01176]

Pictograms

Irritant

Irritant

Other CAS

56180-94-0

Absorption Distribution and Excretion

The oral bioavailability of acarbose is extremely minimal, with less than 1-2% of orally administered parent drug reaching the systemic circulation. Despite this, approximately 35% of the total radioactivity from a radiolabeled and orally administered dose of acarbose reaches the systemic circulation, with peak plasma radioactivity occurring 14-24 hours after dosing - this delay is likely reflective of metabolite absorption rather than absorption of the parent drug. As acarbose is intended to work within the gut, its minimal degree of oral bioavailability is therapeutically desirable.
Roughly half of an orally administered dose is excreted in the feces within 96 hours of administration. What little drug material is absorbed into the systemic circulation (approximately 34% of an orally administered dose) is excreted primarily by the kidneys, suggesting renal excretion would be a significant route of elimination if the parent drug was more readily absorbed - this is further supported by data in which approximately 89% of an intravenously administered dose of acarbose was excreted in the urine as active drug (in comparison to <2% following oral administration) within 48 hours.
In a study of 6 healthy men, less than 2% of an oral dose of acarbose was absorbed as active drug, while approximately 35% of total radioactivity from a 14C-labeled oral dose was absorbed. An average of 51% of an oral dose was excreted in the feces as unabsorbed drug-related radioactivity within 96 hours of ingestion. Because acarbose acts locally within the gastrointestinal tract, this low systemic bioavailability of parent compound is therapeutically desired.
Following oral dosing of healthy volunteers with 14C-labeled acarbose, peak plasma concentrations of radioactivity were attained 14-24 hours after dosing, while peak plasma concentrations of active drug were attained at approximately 1 hour. The delayed absorption of acarbose-related radioactivity reflects the absorption of metabolites that may be formed by either intestinal bacteria or intestinal enzymatic hydrolysis.
Acarbose is metabolized exclusively within the gastrointestinal tract, principally by intestinal bacteria, but also by digestive enzymes. A fraction of these metabolites (approximately 34% of the dose) was absorbed and subsequently excreted in the urine.
The fraction of acarbose that is absorbed as intact drug is almost completely excreted by the kidneys. When acarbose was given intravenously, 89% of the dose was recovered in the urine as active drug within 48 hours. In contrast, less than 2% of an oral dose was recovered in the urine as active (i.e., parent compound and active metabolite) drug. This is consistent with the low bioavailability of the parent drug.
For more Absorption, Distribution and Excretion (Complete) data for Acarbose (6 total), please visit the HSDB record page.

Metabolism Metabolites

Acarbose is extensively metabolized within the gastrointestinal tract, primarily by intestinal bacteria and to a lesser extent by digestive enzymes, into at least 13 identified metabolites. Approximately 1/3 of these metabolites are absorbed into the circulation where they are subsequently renally excreted. The major metabolites appear to be methyl, sulfate, and glucuronide conjugates of 4-methylpyrogallol. Only one metabolite - resulting from the cleavage of a glucose molecule from acarbose - has been identified as having alpha-glucosidase inhibitory activity.
Acarbose is metabolized exclusively within the gastrointestinal tract, principally by intestinal bacteria, but also by digestive enzymes. ... At least 13 metabolites have been separated chromatographically from urine specimens. The major metabolites have been identified as 4-methylpyrogallol derivatives (i.e., sulfate, methyl, and glucuronide conjugates). One metabolite (formed by cleavage of a glucose molecule from acarbose) also has alpha-glucosidase inhibitory activity. This metabolite, together with the parent compound, recovered from the urine, accounts for less than 2% of the total administered dose.

Wikipedia

Acarbose

Drug Warnings

Acarbose is contraindicated in patients with known hypersensitivity to the drug and in patients with diabetic ketoacidosis or cirrhosis. Acarbose is also contraindicated in patients with inflammatory bowel disease, colonic ulceration, partial intestinal obstruction or in patients predisposed to intestinal obstruction. In addition, acarbose is contraindicated in patients who have chronic intestinal diseases associated with marked disorders of digestion or absorption and in patients who have conditions that may deteriorate as a result of increased gas formation in the intestine.
Because of its mechanism of action, acarbose when administered alone should not cause hypoglycemia in the fasted or postprandial state. Sulfonylurea agents or insulin may cause hypoglycemia. Because acarbose given in combination with a sulfonylurea or insulin will cause a further lowering of blood glucose, it may increase the potential for hypoglycemia. Hypoglycemia does not occur in patients receiving metformin alone under usual circumstances of use, and no increased incidence of hypoglycemia was observed in patients when acarbose was added to metformin therapy. Oral glucose (dextrose), whose absorption is not inhibited by acarbose, should be used instead of sucrose (cane sugar) in the treatment of mild to moderate hypoglycemia. Sucrose, whose hydrolysis to glucose and fructose is inhibited by acarbose, is unsuitable for the rapid correction of hypoglycemia. Severe hypoglycemia may require the use of either intravenous glucose infusion or glucagon injection.
Gastrointestinal symptoms are the most common reactions to acarbose. ... In a one-year safety study, during which patients kept diaries of gastrointestinal symptoms, abdominal pain and diarrhea tended to return to pretreatment levels over time, and the frequency and intensity of flatulence tended to abate with time. The increased gastrointestinal tract symptoms in patients treated with acarbose are a manifestation of the mechanism of action of acarbose and are related to the presence of undigested carbohydrate in the lower GI tract. If the prescribed diet is not observed, the intestinal side effects may be intensified. If strongly distressing symptoms develop in spite of adherence to the diabetic diet prescribed, the doctor must be consulted and the dose temporarily or permanently reduced.
In long-term studies (up to 12 months, and including acarbose doses up to 300 mg t.i.d.) conducted in the United States, treatment-emergent elevations of serum transaminases (AST and/or ALT) above the upper limit of normal (ULN), greater than 1.8 times the ULN, and greater than 3 times the ULN occurred in 14%, 6%, and 3%, respectively, of acarbose-treated patients as compared to 7%, 2%, and 1%, respectively, of placebo-treated patients. Although these differences between treatments were statistically significant, these elevations were asymptomatic, reversible, more common in females, and, in general, were not associated with other evidence of liver dysfunction. In addition, these serum transaminase elevations appeared to be dose related. In US studies including acarbose doses up to the maximum approved dose of 100 mg t.i.d., treatment-emergent elevations of AST and/or ALT at any level of severity were similar between acarbose-treated patients and placebo-treated patients (p >/= 0.496).
For more Drug Warnings (Complete) data for Acarbose (16 total), please visit the HSDB record page.

Biological Half Life

In healthy volunteers, the plasma elimination half-life of acarbose is approximately 2 hours.
The plasma elimination half-life of acarbose activity is approximately 2 hours in healthy volunteers.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Acarbose is an oligosaccharide which is obtained from fermentation processes of a microorganism, Actinoplanes utahensis.

Storage Conditions

Store at 20-25 °C (68-77 °F). Protect from moisture. Keep container tightly closed.

Interactions

... A possible interaction between digoxin and acarbose was reported. In these reports, absorption of digoxin was decreased dramatically by coadministration of acarbose. The hypoglycemic action of acarbose stems from the reversible and competitive inhibition of alpha-glucosidase that hydrolyzes oligosaccharides absorbed later as glucose molecules. Acarbose functions exclusively in intestine, and most of it appears unchanged in feces. Digoxin is a well-known medication used in the treatment of heart failure and/or chronic atrial fibrillation. Acarbose delays the digestion of sucrose and starch in humans; as a result, a disturbance of gastrointestinal transit, causing loose stools, follows. Therefore, it is possible that gastrointestinal motility is increased, and absorption of digoxin decreased, by coadministration with acarbose. It is also possible that acarbose interferes with the hydrolysis of digoxin before its absorption, resulting in alteration in the release of the corresponding genine and thus affecting the reliability of the digoxin laboratory test. These case reports indicate that the absorption of digoxin is decreased by the administration of acarbose. ...
In a single-centre, placebo-controlled, clinical study, the influence of an antacid containing magnesium hydroxide and aluminium hydroxide (Maalox 70; 10 mL) on the pharmacodynamics of the oral antidiabetic drug acarbose (Glucobay 100, Bay g 5421, CAS 56180; 100 mg) was tested in 24 healthy male volunteers. The drugs were given alone or in combination and were compared with placebo. Volunteers were randomized into four different treatment groups. The daily medication over 4 days was 1 x 1 placebo tablet, or 1 x 1 tablet containing 100 mg acarbose, or 1 x 1 tablet containing 100 mg acarbose plus 10 mL antacid suspension, or 1 x 1 placebo tablet plus 10 ml antacid suspension, interrupted by wash-out phases of 6-10 days between successive treatments. Efficacy was assessed on the basis of postprandial blood glucose and serum insulin levels after administration of 75 g sucrose, and was measured as maximal concentrations and 'area under the curve' (0-4 hr). No influence of the antacid on the blood glucose and insulin-lowering effect of acarbose could be detected. Hence, there does not appear to be a significant interaction between acarbose and the antacid tested. Antacids similar to that tested do not need to be classified as a contraindication when used in combination with acarbose.
To investigate whether treatment with acarbose alters the pharmacokinetics (PK) of coadministered rosiglitazone. Sixteen healthy volunteers (24-59-years old) received a single 8-mg dose of rosiglitazone on day 1, followed by 7 days of repeat dosing with acarbose [100 mg three times daily (t.i.d.) with meals]. On the last day of acarbose t.i.d. dosing (day 8), a single dose of rosiglitazone was given with the morning dose of acarbose. PK profiles following rosiglitazone dosing on days 1 and 8 were compared, and point estimates (PE) and associated 95% confidence intervals (CI) were calculated. Rosiglitazone absorption [as measured with peak plasma concentration (Cmax) and time to peak concentration (Tmax)] was unaffected by acarbose. The area under the concentration-time curve from time zero to infinity [AUC(0-infinity)] was on average 12% lower (95% CI-21%, -2%) during rosiglitazone + acarbose coadministration and was accompanied by an approximate 1-hr (23%) reduction in terminal elimination half-life (4.9 hr versus 3.8 hr). This small decrease in AUC(0-infinity) appears to be due to an alteration in systemic clearance of rosiglitazone and not changes in absorption. These observed changes in AUC(0-infinity) and half-life are not likely to be clinically relevant. Coadministration of rosiglitazone and acarbose was well tolerated. Acarbose administered at therapeutic doses has a small, but clinically insignificant, effect on rosiglitazone pharmacokinetics.

Dates

Modify: 2023-08-15
1: Yang W, Liu J, Shan Z, Tian H, Zhou Z, Ji Q, Weng J, Jia W, Lu J, Liu J, Xu Y, Yang Z, Chen W. Acarbose compared with metformin as initial therapy in patients with newly diagnosed type 2 diabetes: an open-label, non-inferiority randomised trial. Lancet Diabetes Endocrinol. 2014 Jan;2(1):46-55. doi: 10.1016/S2213-8587(13)70021-4. Epub 2013 Oct 18. Erratum in: Lancet Diabetes Endocrinol. 2014 Feb;2(2):e4. PubMed PMID: 24622668.
2: Gu S, Shi J, Tang Z, Sawhney M, Hu H, Shi L, Fonseca V, Dong H. Comparison of glucose lowering effect of metformin and acarbose in type 2 diabetes mellitus: a meta-analysis. PLoS One. 2015 May 11;10(5):e0126704. doi: 10.1371/journal.pone.0126704. eCollection 2015. Review. PubMed PMID: 25961824; PubMed Central PMCID: PMC4427275.
3: Zhang YY, Hou LQ, Zhao TY. Effects of acarbose on polycystic ovary syndrome: a meta-analysis. Exp Clin Endocrinol Diabetes. 2014 Jun;122(6):373-8. doi: 10.1055/s-0034-1375676. Epub 2014 Jun 18. Review. PubMed PMID: 24941435.
4: Kim S, Jang IJ, Shin D, Shin DS, Yoon S, Lim KS, Yu KS, Li J, Zhang H, Liu Y, Brendel E, Blode H, Wang Y. Investigation of bioequivalence of a new fixed-dose combination of acarbose and metformin with the corresponding loose combination as well as the drug-drug interaction potential between both drugs in healthy adult male subjects. J Clin Pharm Ther. 2014 Aug;39(4):424-31. doi: 10.1111/jcpt.12166. Epub 2014 May 8. PubMed PMID: 24806030.
5: Wang G, Liu J, Yang N, Gao X, Fan H, Xu Y, Yang W. MARCH2: comparative assessment of therapeutic effects of acarbose and metformin in newly diagnosed type 2 diabetes patients. PLoS One. 2014 Aug 22;9(8):e105698. doi: 10.1371/journal.pone.0105698. eCollection 2014. PubMed PMID: 25148570; PubMed Central PMCID: PMC4141807.
6: Li Y, Tong Y, Zhang Y, Huang L, Wu T, Tong N. Acarbose monotherapy and weight loss in Eastern and Western populations with hyperglycaemia: an ethnicity-specific meta-analysis. Int J Clin Pract. 2014 Nov;68(11):1318-32. doi: 10.1111/ijcp.12467. Epub 2014 May 23. Review. PubMed PMID: 24853116.
7: Hu R, Li Y, Lv Q, Wu T, Tong N. Acarbose Monotherapy and Type 2 Diabetes Prevention in Eastern and Western Prediabetes: An Ethnicity-specific Meta-analysis. Clin Ther. 2015 Aug;37(8):1798-812. doi: 10.1016/j.clinthera.2015.05.504. Epub 2015 Jun 26. Review. PubMed PMID: 26118669.
8: Su B, Liu H, Li J, Sunli Y, Liu B, Liu D, Zhang P, Meng X. Acarbose treatment affects the serum levels of inflammatory cytokines and the gut content of bifidobacteria in Chinese patients with type 2 diabetes mellitus. J Diabetes. 2015 Sep;7(5):729-39. doi: 10.1111/1753-0407.12232. Epub 2015 Jan 15. PubMed PMID: 25327485.
9: Derosa G, Franzetti I, Querci F, D'Angelo A, Maffioli P. Effect of Acarbose on Glycemic Variability in Patients with Poorly Controlled Type 2 Diabetes Mellitus Receiving Stable Background Therapy: A Placebo-Controlled Trial. Pharmacotherapy. 2015 Nov;35(11):983-90. doi: 10.1002/phar.1648. Epub 2015 Nov 2. PubMed PMID: 26598090.
10: Standl E, Theodorakis MJ, Erbach M, Schnell O, Tuomilehto J. On the potential of acarbose to reduce cardiovascular disease. Cardiovasc Diabetol. 2014 Apr 16;13:81. doi: 10.1186/1475-2840-13-81. Review. PubMed PMID: 24742256; PubMed Central PMCID: PMC3996310.
11: Singh R, Rand JS, Coradini M, Morton JM. Effect of acarbose on postprandial blood glucose concentrations in healthy cats fed low and high carbohydrate diets. J Feline Med Surg. 2015 Oct;17(10):848-57. doi: 10.1177/1098612X14556559. Epub 2014 Oct 24. PubMed PMID: 25344379.
12: Wang JS, Huang CN, Hung YJ, Kwok CF, Sun JH, Pei D, Yang CY, Chen CC, Lin CL, Sheu WH; acarbose/metformin fixed-dose combination study investigators. Acarbose plus metformin fixed-dose combination outperforms acarbose monotherapy for type 2 diabetes. Diabetes Res Clin Pract. 2013 Oct;102(1):16-24. doi: 10.1016/j.diabres.2013.08.001. Epub 2013 Aug 15. PubMed PMID: 23993469.
13: Weng J, Soegondo S, Schnell O, Sheu WH, Grzeszczak W, Watada H, Yamamoto N, Kalra S. Efficacy of acarbose in different geographical regions of the world: analysis of a real-life database. Diabetes Metab Res Rev. 2015 Feb;31(2):155-67. doi: 10.1002/dmrr.2576. Epub 2014 Oct 12. PubMed PMID: 25044702.
14: Wang MM, Lin S, Chen YM, Shu J, Lu HY, Zhang YJ, Xie RY, Zeng LY, Mu PW. Saxagliptin is similar in glycaemic variability more effective in metabolic control than acarbose in aged type 2 diabetes inadequately controlled with metformin. Diabetes Res Clin Pract. 2015 Jun;108(3):e67-70. doi: 10.1016/j.diabres.2015.02.022. Epub 2015 Mar 13. PubMed PMID: 25841300.
15: Cheng X, Peng WF, Huang L, Zhang B, Li KT. A novel osmolality-shift fermentation strategy for improving acarbose production and concurrently reducing byproduct component C formation by Actinoplanes sp. A56. J Ind Microbiol Biotechnol. 2014 Dec;41(12):1817-21. doi: 10.1007/s10295-014-1520-6. Epub 2014 Oct 9. PubMed PMID: 25297470.
16: Jalalvand F, Amoli MM, Yaghmaei P, Kimiagar M, Ebrahim-Habibi A. Acarbose versus trans-chalcone: comparing the effect of two glycosidase inhibitors on obese mice. Arch Endocrinol Metab. 2015 Jun;59(3):202-9. doi: 10.1590/2359-3997000000038. PubMed PMID: 26154086.
17: Joshi SR, Ramachandran A, Chadha M, Chatterjee S, Rathod R, Kalra S. Acarbose plus metformin fixed-dose combination in the management of type 2 diabetes. Expert Opin Pharmacother. 2014 Aug;15(11):1611-20. doi: 10.1517/14656566.2014.932771. Epub 2014 Jun 25. Review. PubMed PMID: 24963542.
18: Tamasawa A, Mochizuki K, Hariya N, Saito M, Ishida H, Doguchi S, Yanagiya S, Osonoi T. Hydrogen gas production is associated with reduced interleukin-1β mRNA in peripheral blood after a single dose of acarbose in Japanese type 2 diabetic patients. Eur J Pharmacol. 2015 Sep 5;762:96-101. doi: 10.1016/j.ejphar.2015.04.051. Epub 2015 May 9. PubMed PMID: 25962664.
19: Lee MY, Choi DS, Lee MK, Lee HW, Park TS, Kim DM, Chung CH, Kim DK, Kim IJ, Jang HC, Park YS, Kwon HS, Lee SH, Shin HK. Comparison of acarbose and voglibose in diabetes patients who are inadequately controlled with basal insulin treatment: randomized, parallel, open-label, active-controlled study. J Korean Med Sci. 2014 Jan;29(1):90-7. doi: 10.3346/jkms.2014.29.1.90. Epub 2013 Dec 26. PubMed PMID: 24431911; PubMed Central PMCID: PMC3890482.
20: Rocha-Honor E, Polo-Romero FJ, Sánchez-Beteta P, Martínez-Peguero J, Santisteban-López Y, Beato-Pérez JL. [Acarbose and propofol: a dangerous combination?]. Rev Esp Anestesiol Reanim. 2014 Feb;61(2):109-11. doi: 10.1016/j.redar.2012.11.003. Epub 2012 Dec 29. Spanish. PubMed PMID: 23276378.

Explore Compound Types